
Fmoc-Gly-N(Hmb)-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-N(Hmb)-Gly-OH is a compound used in peptide synthesis. It is a derivative of glycine, a simple amino acid, and is often used in solid-phase peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-N(Hmb)-Gly-OH typically involves the protection of the amino group of glycine with the Fmoc groupThe reaction conditions often involve the use of acid chlorides and coupling reagents such as N,O-dimethylhydroxylamine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-N(Hmb)-Gly-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: Substitution reactions are common in peptide synthesis to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Acid chlorides:
Coupling reagents: Such as N,O-dimethylhydroxylamine hydrochloride for peptide bond formation.
Major Products Formed
The major products formed from these reactions are typically peptides with specific sequences and functionalities, depending on the intended application.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Gly-N(Hmb)-Gly-OH is used in the synthesis of peptides and proteins. It is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptide chains .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides synthesized using this compound are used in drug development and as therapeutic agents. They are also used in the development of diagnostic tools and vaccines.
Industry
In the industrial sector, this compound is used in the production of various peptide-based products, including cosmetics, food additives, and agricultural chemicals.
Mechanism of Action
The mechanism of action of Fmoc-Gly-N(Hmb)-Gly-OH involves the protection of the amino group of glycine during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The Hmb group provides additional protection and stability during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glycine: Similar in structure but lacks the Hmb group.
Fmoc-Lys(Me,Boc)-OH: Contains a lysine residue with different protecting groups.
Fmoc-Gly-N-carboxyanhydride: Another derivative of glycine used in peptide synthesis.
Uniqueness
Fmoc-Gly-N(Hmb)-Gly-OH is unique due to the presence of both the Fmoc and Hmb protecting groups. This combination provides enhanced stability and protection during peptide synthesis, making it particularly useful for the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C27H26N2O7 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-(2-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H26N2O7/c1-35-17-11-10-16(24(30)13-17)12-23(26(32)33)29-25(31)14-28-27(34)36-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,13,22-23,30H,12,14-15H2,1H3,(H,28,34)(H,29,31)(H,32,33)/t23-/m0/s1 |
InChI Key |
HGJOCRVDNRTQME-QHCPKHFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester](/img/structure/B12277894.png)
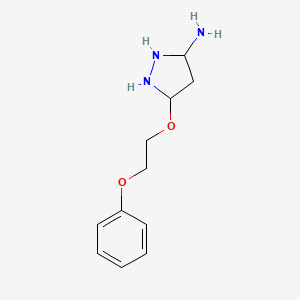
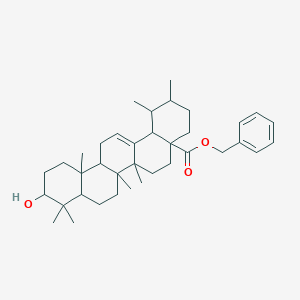
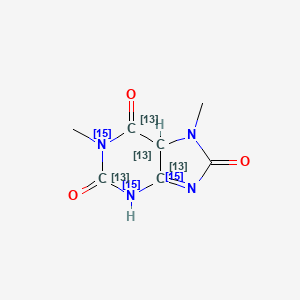
![4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277926.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
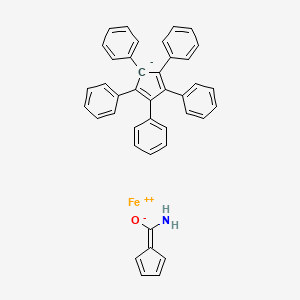
![methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B12277944.png)
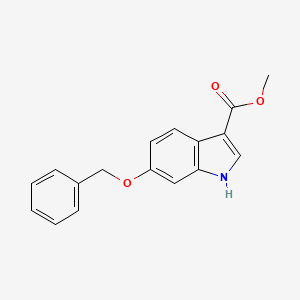

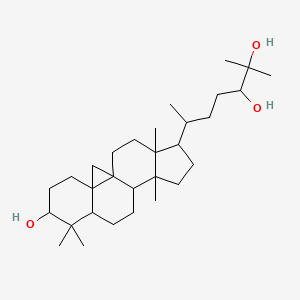
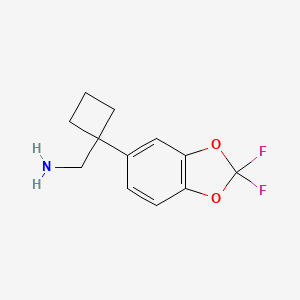

![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277972.png)
